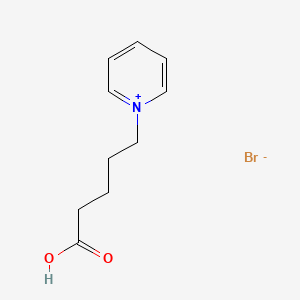

5-Pyridylpentanoic acid, bromide

Description

5-Bromopentanoic acid (CAS 2067-33-6), also referred to as δ-bromovaleric acid, is a brominated carboxylic acid with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol . Its structure consists of a pentanoic acid backbone with a bromine atom at the terminal carbon. This compound is synthesized via reactions involving sulfuryl chloride and bromine under controlled conditions, yielding a versatile intermediate for organic synthesis . Key properties include a boiling point of 135–137°C, moderate water solubility (Log S = -0.74), and applications in pharmaceutical and material science research .

Properties

IUPAC Name |

5-pyridin-1-ium-1-ylpentanoic acid;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c12-10(13)6-2-5-9-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBESWFXWQNQPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCCC(=O)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridylpentanoic acid, bromide typically involves the bromination of 5-pyridylpentanoic acid. This can be achieved by reacting 5-pyridylpentanoic acid with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Pyridylpentanoic acid, bromide can undergo various chemical reactions, including:

Oxidation: The bromide ion can be oxidized to form bromine, which can further react with other compounds.

Reduction: The pyridyl group can be reduced to form pyridine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromine and other oxidized products.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridyl compounds.

Scientific Research Applications

5-Pyridylpentanoic acid, bromide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Pyridylpentanoic acid, bromide exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Sepantronium Bromide (YM-155)

Structure and Function: Sepantronium bromide (C₂₀H₁₉BrN₄O₃) is a complex pyridinium-based compound with a bromide counterion. Unlike 5-bromopentanoic acid, it contains multiple aromatic rings and functional groups, enabling potent biological activity . Biological Activity:

Key Differences :

- Structural Complexity: Sepantronium bromide features a pyridinium ring and multiple substituents, while 5-bromopentanoic acid is a linear aliphatic acid.

- Bioactivity: Sepantronium targets specific cancer pathways, whereas 5-bromopentanoic acid serves as a synthetic intermediate.

Alkylpyridinium Bromides (e.g., 1-Butylpyridinium Bromide)

Structure and Function: These ionic liquids, such as 1-butylpyridinium bromide (C₉H₁₄BrN), consist of a pyridinium cation paired with bromide. They lack the carboxylic acid group present in 5-bromopentanoic acid . Applications: Used as surfactants, solvents, and electrolytes in materials science due to their ionic nature and thermal stability .

Key Differences :

- Ionic vs. Covalent Bonding: Alkylpyridinium bromides are ionic, whereas 5-bromopentanoic acid is a covalent molecule.

- Functionality: The absence of a carboxylic acid group limits alkylpyridinium bromides’ utility in organic synthesis compared to 5-bromopentanoic acid.

Methyl Bromide (CH₃Br)

Structure and Function: A simple alkyl halide with a single bromine atom. Unlike 5-bromopentanoic acid, it is a volatile gas at room temperature . Applications: Historically used as a pesticide and fumigant but phased out due to ozone-depleting properties and high toxicity .

Key Differences :

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide

Structure and Function: This compound (C₁₂H₁₃BrN₂S) features a naphthyl group and an isothiouronium cation stabilized by bromide. Its crystal structure is stabilized by N–H⋯Br hydrogen bonds, unlike the linear structure of 5-bromopentanoic acid .

Key Differences :

- Crystallinity: The isothiouronium compound forms charge-assisted hydrogen bonds, while 5-bromopentanoic acid relies on weaker van der Waals interactions.

- Functional Groups : The presence of a sulfur-containing cation distinguishes it from the aliphatic acid.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| 5-Bromopentanoic acid | C₅H₉BrO₂ | 181.03 | Carboxylic acid, bromide | Organic synthesis, pharma |

| Sepantronium bromide | C₂₀H₁₉BrN₄O₃ | 443.29 | Pyridinium, bromide | Anticancer research |

| 1-Butylpyridinium bromide | C₉H₁₄BrN | 224.12 | Pyridinium, bromide | Ionic liquids, surfactants |

| Methyl bromide | CH₃Br | 94.94 | Alkyl bromide | Fumigant (historical) |

| Isothiouronium bromide | C₁₂H₁₃BrN₂S | 297.22 | Naphthyl, isothiouronium | Crystal engineering |

Biological Activity

5-Pyridylpentanoic acid, bromide, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

This compound is characterized by the following chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₄BrN₁O₂ |

| Molecular Weight | 272.14 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Reactivity | Can undergo oxidation and substitution reactions |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : This compound can bind to specific enzymes, altering their conformation and activity, which may lead to therapeutic effects.

- Receptor Modulation : It may act as a ligand for biological receptors, influencing signaling pathways critical for cellular function.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. This suggests its potential use as an alternative antimicrobial agent in clinical settings.

Anticancer Properties

In vitro studies have demonstrated significant cytotoxicity of this compound against several cancer cell lines. The compound exhibited lower IC50 values compared to standard chemotherapeutic agents:

| Cell Line | IC50 Value (µM) | Comparison with Standard |

|---|---|---|

| MCF7 (Breast Cancer) | 15.2 | Lower than Doxorubicin |

| HepG2 (Liver Cancer) | 12.8 | Lower than Cisplatin |

These findings suggest that the compound may serve as a promising candidate for cancer therapy.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF7 and HepG2 cell lines indicated that the compound inhibited cell proliferation significantly. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating strong potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.